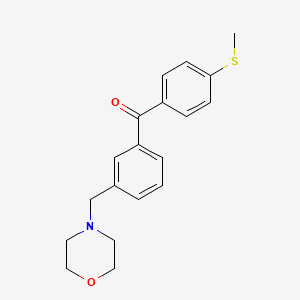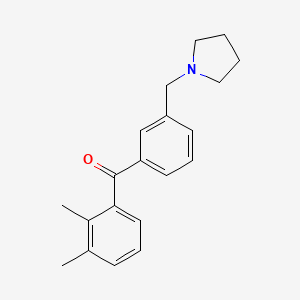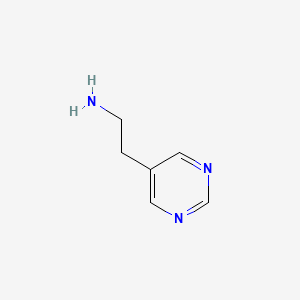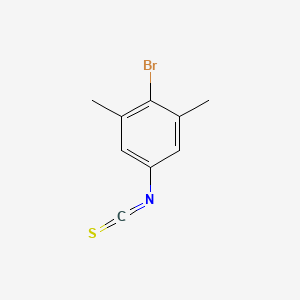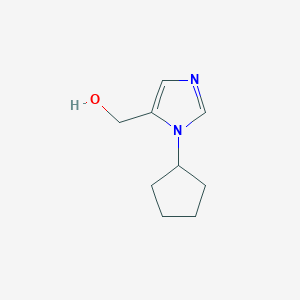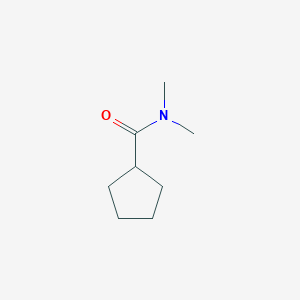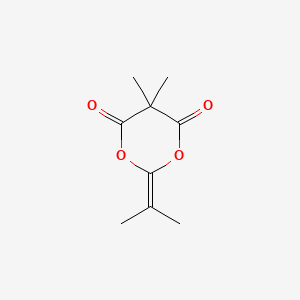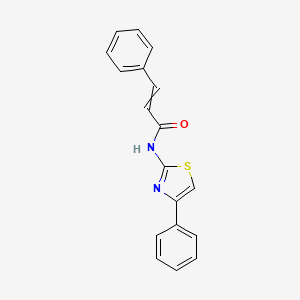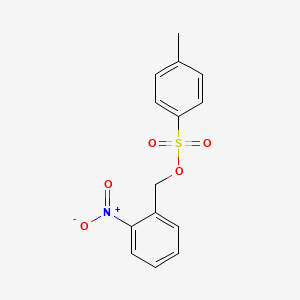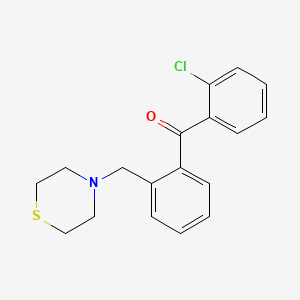
2-Chloro-2'-thiomorpholinomethylbenzophenone
Vue d'ensemble
Description
2-Chloro-2'-thiomorpholinomethylbenzophenone, also known as CTM, is a chemical compound that has been studied for its wide range of applications in the scientific research field. CTM is a derivative of benzophenone, which is an aromatic ketone. It is a colorless solid that has a melting point of 115-117°C and is soluble in organic solvents such as methanol and ethanol. CTM is an important reagent in organic synthesis and has been used in various research applications, including as a catalyst for the synthesis of heterocyclic compounds, as a photosensitizer for photochemical reactions, and as a fluorescent probe for biological systems.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research into the derivatives of 1,2,4-triazoles, including those with chloro substituents, has demonstrated their potential in understanding molecular interactions. Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives to study their crystal structures and intermolecular interactions, which are crucial for the development of new materials and drugs (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Organic Chemistry and Lignin Analysis
Granata and Argyropoulos (1995) utilized a chloro derivative, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for the quantitative analysis of hydroxyl groups in lignins, showcasing the application of chloro compounds in detailed organic structural analysis and their relevance in environmental studies (Granata & Argyropoulos, 1995).
Polymer Science
In polymer science, Jenekhe et al. (2001) synthesized and studied the photophysics of conjugated polymers and oligomers with donor-acceptor architectures, where related chloro and thiophene components are used to create materials with significant potential in electronic and optoelectronic applications (Jenekhe, Lu, & Alam, 2001).
Corrosion Inhibition
Chloro compounds also find applications in corrosion science. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on the inhibition performances of some thiazole and thiadiazole derivatives against the corrosion of iron, where chloro substituents play a crucial role in the effectiveness of these inhibitors (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Environmental and Health Studies
Furthermore, compounds with chloro substituents are investigated for environmental and health implications. Kawasaki et al. (2015) studied the cytotoxic effects of photoinitiators in combination with dichloropropane on human embryonic lung fibroblasts, highlighting the importance of understanding the toxicological profiles of these chemicals in occupational health (Kawasaki, Tsuboi, Yagi, Morizane, Masaoka, Esumi, Kitamura, & Sendo, 2015).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWTZFKWJGCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643829 | |
| Record name | (2-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-00-8 | |
| Record name | (2-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




